molecular formula C6H4Cl2N2O2 B1304148 2,4-Dichloro-6-methyl-3-nitropyridine CAS No. 63897-12-1

2,4-Dichloro-6-methyl-3-nitropyridine

Cat. No.: B1304148
CAS No.: 63897-12-1
M. Wt: 207.01 g/mol
InChI Key: MTGIKTMXZFIZLS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-3-nitropyridine is an organic compound with the chemical formula C6H4Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Nitropyridines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their electron-deficient aromatic ring .

Mode of Action

The nitro group can migrate from one position to another in the pyridine ring through a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Nitropyridines can participate in various chemical reactions, leading to the formation of different compounds . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is stored under an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-methyl-3-nitropyridine. For instance, the compound is stored under an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.

Preparation Methods

The synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-6-methylpyridine. One common method is to react 2,4-dichloro-6-methylpyridine with nitrous acid under controlled conditions . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or other suitable purification techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

2,4-Dichloro-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions produce amino derivatives .

Properties

IUPAC Name

2,4-dichloro-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGIKTMXZFIZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382821
Record name 2,4-Dichloro-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63897-12-1
Record name 2,4-Dichloro-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methyl-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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